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2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline

Catalog No.
S8823833
CAS No.
M.F
C12H10N4
M. Wt
210.23 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline

Product Name

2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline

IUPAC Name

2-imidazo[1,2-a]pyrimidin-2-ylaniline

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c13-10-5-2-1-4-9(10)11-8-16-7-3-6-14-12(16)15-11/h1-8H,13H2

InChI Key

JYRLDKUSHDWFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=NC3=N2)N

2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine moiety attached to an aniline group. This compound is characterized by its unique structural arrangement, which combines the properties of both imidazole and pyrimidine rings. The imidazo[1,2-a]pyrimidine structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Due to the presence of functional groups in its structure:

  • Oxidation: 2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
  • Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride, allowing for the conversion of certain functional groups into amines or alcohols.
  • Substitution Reactions: The aniline part of the molecule allows for electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. For instance, nitration typically yields nitro derivatives while halogenation can produce bromo or chloro derivatives under appropriate conditions.

Research indicates that 2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline exhibits significant biological activity. It has been shown to interact with various molecular targets, including DNA and proteins. The compound may inhibit replication and transcription processes in cancer cells, leading to cell death. Its unique structure allows it to bind effectively to these targets, enhancing its potential as a therapeutic agent against certain cancers .

Several synthetic routes have been developed for the preparation of 2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline:

  • Condensation Reactions: A common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone. For example, reacting 2-aminopyridine with 2-bromoacetophenone in the presence of a base like potassium carbonate leads to the formation of the imidazo[1,2-a]pyridine ring.
  • Microwave-Assisted Synthesis: Microwave-assisted techniques have been employed for synthesizing imidazo[1,2-a]pyrimidine derivatives efficiently. This method enhances reaction rates and yields while reducing solvent use and reaction times .
  • Regio-selective Synthesis: Recent advancements include regio-selective synthesis methods that allow for the targeted formation of specific isomers of imidazo[1,2-a]pyrimidines through coupling reactions .

The applications of 2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline span various fields:

  • Medicinal Chemistry: Due to its biological activity, this compound is being explored as a potential anticancer agent and may also have applications in treating other diseases.
  • Material Science: Its unique chemical properties make it suitable for developing new materials with specific electronic or optical characteristics.

Studies have shown that 2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline interacts with multiple biological targets. Its mechanism of action involves binding to DNA and inhibiting essential cellular processes such as replication and transcription. Furthermore, it may affect protein functions, leading to altered cellular responses that could be exploited in therapeutic contexts.

Several compounds share structural similarities with 2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-(Imidazo[1,2-a]pyridin-3-yl)anilineContains a pyridine ring instead of pyrimidineMay exhibit different biological activities
5-(Imidazo[1,2-b]pyridin-3-yl)anilineHas a different ring fusion patternPotentially distinct pharmacological profiles
3-(Imidazo[1,2-c]pyridin-4-yl)anilineVariations in nitrogen positioningMay show unique interaction dynamics with targets

The uniqueness of 2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline lies in its specific arrangement of nitrogen atoms and its ability to engage in excited-state intramolecular proton transfer (ESIPT), which differs from other similar compounds. This characteristic influences its reactivity and potential applications in medicinal chemistry significantly compared to its analogs .

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.090546336 g/mol

Monoisotopic Mass

210.090546336 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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